2-Methylpyrimidin-5-amine
Overview
Description
2-Methylpyrimidin-5-amine is a derivative of the aminopyrimidine family, which is a class of compounds that have been extensively studied due to their wide range of biological activities and potential applications in medicinal chemistry. The compound is characterized by a pyrimidine ring, a fundamental structure present in many natural and synthetic molecules, including nucleotides and pharmaceuticals .
Synthesis Analysis
The synthesis of 2-methylpyrimidin-5-amine derivatives can be achieved through various methods. One approach involves the treatment of β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of K2CO3, utilizing a microwave-assisted method that does not require a solvent . Another method includes the regioselective displacement reaction of ammonia with halogenated pyrimidines, followed by reactions with secondary amines . Additionally, the synthesis of related compounds has been reported through one-pot reactions of functionalized amines with isothiocyanato compounds .
Molecular Structure Analysis
The molecular structure of 2-methylpyrimidin-5-amine derivatives has been investigated using various techniques such as X-ray crystallography, FT-IR, FT-Raman, and NMR spectroscopy. These studies have provided insights into the geometrical parameters, vibrational modes, and the overall stability of the molecule . Co-crystal structures involving 2-methylpyrimidin-5-amine derivatives have also been reported, showing strong base-pairing properties with cytosine, which is significant for their potential application as non-natural nucleobase analogues .
Chemical Reactions Analysis
2-Methylpyrimidin-5-amine and its derivatives participate in a variety of chemical reactions. These include regioselective displacement reactions, reactions with secondary amines, and ring fission reactions under specific conditions . The reactivity of these compounds is influenced by the substituents on the pyrimidine ring and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methylpyrimidin-5-amine derivatives have been characterized through experimental and theoretical studies. These properties include the molecule's chemical activity region, stability, charge distribution, and dipole moment . Theoretical calculations such as DFT and molecular docking have been used to predict the electronic properties and potential biological activities of these compounds . Additionally, the fragmentation patterns of related compounds under electrospray ionization have been studied, providing insights into their stability and decomposition pathways .
Scientific Research Applications
1. Antagonist for A2B Adenosine Receptor
A study by Vidal et al. (2007) identified a series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines, which includes derivatives of 2-methylpyrimidin-5-amine, as potent and selective A2B adenosine receptor antagonists. These compounds showed efficacy in functional in vitro models and favorable pharmacokinetic profiles in preclinical species (Vidal et al., 2007).
2. Regioselective Displacement Reaction
Doulah et al. (2014) studied the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, a compound structurally related to 2-methylpyrimidin-5-amine (Doulah et al., 2014).
3. Ring Fission and Rearrangement
Brown et al. (1968) explored the reactions of 1,2-dihydro-2-imino-1-methylpyrimidine with various amines, leading to Dimroth rearrangement and ring fission, forming compounds including 2-methylaminopyrimidine, closely related to 2-methylpyrimidin-5-amine (Brown et al., 1968).
4. Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
Bakavoli et al. (2006) reported the synthesis of thiazolo[4,5-d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines, derived from compounds including 2-methylpyrimidin-5-amine (Bakavoli et al., 2006).
5. Antibacterial Evaluation
Etemadi et al. (2016) synthesized and evaluated the antibacterial activity of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, showing potential as antibacterial agents. This research relates to derivatives of 2-methylpyrimidin-5-amine (Etemadi et al., 2016).
6. Pharmaceutical Applications
Aayisha et al. (2019) investigated the molecular structure of a compound structurally similar to 2-methylpyrimidin-5-amine, highlighting its role in hypertension treatment and potential as an I1 imidazolinereceptor agonist. This study utilized various experimental and theoretical techniques, including DFT calculations and molecular docking, to understand the compound's properties and biological activity (Aayisha et al., 2019).
7. Synthesis and Pharmacological Evaluation
Dounay et al. (2009) synthesized aminopyrimidine derivatives, including structures related to 2-methylpyrimidin-5-amine, evaluating their potential as 5-HT1A agonists. These compounds showed moderate potency in binding and functional assays, indicating their relevance in pharmacological research (Dounay et al., 2009).
8. Crystal and Molecular Structures
Odell et al. (2007) examined the crystal and molecular structures of compounds closely related to 2-methylpyrimidin-5-amine, providing insights into their conformational differences and hydrogen-bonding interactions. This research aids in understanding the structural properties of related pyrimidine derivatives (Odell et al., 2007).
9. Taste Enhancing Properties
Brehm et al. (2019) discovered novel taste-enhancing 4-amino-2-methyl-5-heteroalkypyrimidines, derived from thiamine by Maillard-type reactions. These compounds, closely related to 2-methylpyrimidin-5-amine, demonstrated an influence on kokumi taste activity, suggesting their potential application in food science (Brehm et al., 2019).
10. Electrospray Ionization Fragmentation Studies
Erkin et al. (2015) synthesized 4-aryloxy-6-methylpyrimidin-2-amines, including derivatives of 2-methylpyrimidin-5-amine, and studied their fragmentation under positive electrospray ionization. This research provides insight into the decomposition behavior of these compounds, relevant for analytical chemistry applications (Erkin et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-methylpyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-7-2-5(6)3-8-4/h2-3H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPRNGGSKJHOFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304310 | |
Record name | 2-Methylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrimidin-5-amine | |
CAS RN |
39889-94-6 | |
Record name | 39889-94-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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